
3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole" is a novel molecule that has been studied for its photophysical and nonlinear optical properties. The research on related compounds, specifically 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones, indicates that these molecules exhibit strong absorption and emission in the UV-visible spectrum and possess significant third-order nonlinear optical behavior, which is promising for optical limiting applications .
Synthesis Analysis
The synthesis of related 5-oxazolone derivatives involves advanced techniques and results in compounds with intense absorption and emission maxima, as demonstrated in the study of the 4-substituted arylidene derivatives . These compounds are characterized using various spectroscopic methods, including IR, ^1H, ^13C NMR, ESI-MS spectroscopy, and elemental analyses, ensuring a thorough understanding of their chemical structure and purity .
Molecular Structure Analysis
Although the specific molecular structure analysis of "3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole" is not provided, related compounds have been studied using X-ray diffraction techniques and density functional theory (DFT) calculations . These methods allow for the determination of dihedral angles, intermolecular interactions, and the overall three-dimensional arrangement of the molecules, which are crucial for understanding the molecular basis of their optical properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and subsequent behavior of these oxazole derivatives under various conditions are not detailed in the provided papers. However, the photophysical properties suggest that these compounds may participate in photo-induced reactions, which could be relevant for their application in nonlinear optics .
Physical and Chemical Properties Analysis
The physical and chemical properties of the 5-oxazolone derivatives, such as their solubility in different solvents and their photophysical behavior, have been evaluated. The compounds show intense absorption and emission wavelengths in the range of 350–480 nm and 390–535 nm, respectively, across various solvents of differing polarity . The third-order nonlinear optical properties, including the nonlinear refractive index, nonlinear absorption coefficient, and two-photon absorption cross-sections, have been investigated using the Z-scan technique with nanosecond laser pulses, indicating excellent optical limiting behavior .
Wissenschaftliche Forschungsanwendungen
Photophysical and Nonlinear Optical Behaviour
A study by Murthy et al. (2013) on similar oxazole derivatives highlights their potential in nonlinear optical applications. These compounds exhibited significant optical limiting behavior, useful in photonic devices (Murthy et al., 2013).
Anticancer and Antimicrobial Properties
Katariya et al. (2021) investigated oxazole compounds for their anticancer and antimicrobial properties. The study revealed promising results against cancer cell lines and pathogenic strains, suggesting potential pharmaceutical applications (Katariya et al., 2021).
Chemical Reactions and Molecular Interactions
Capriati et al. (2002) examined the chemical reactions involving lithiated oxazoles, providing insights into their chemical behavior and potential applications in organic synthesis (Capriati et al., 2002).
Crystal Structure Analysis
De Souza et al. (2015) conducted a study on the crystal structures of oxazole derivatives, which is crucial for understanding their physical properties and potential applications in materials science (De Souza et al., 2015).
Optoelectronic Properties
Abbas et al. (2018) synthesized new oxazolidine compounds, including oxazole derivatives, and investigated their optoelectronic properties. These findings have implications for their use in electronic and photonic devices (Abbas et al., 2018).
Corrosion Inhibition
Rahmani et al. (2018) explored the use of oxazole derivatives as corrosion inhibitors on mild steel. This application is significant for industrial processes and materials preservation (Rahmani et al., 2018).
Eigenschaften
IUPAC Name |
3-(2,6-dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-3-20-11-7-18-15(21-11)12-8(2)22-19-14(12)13-9(16)5-4-6-10(13)17/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBJFGOAKQCYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2518881.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)
![[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B2518884.png)
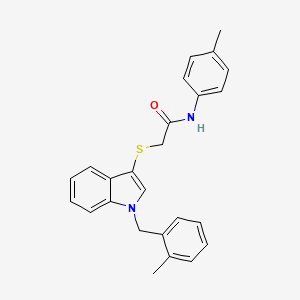
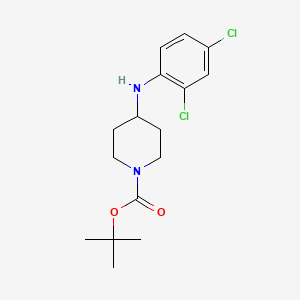
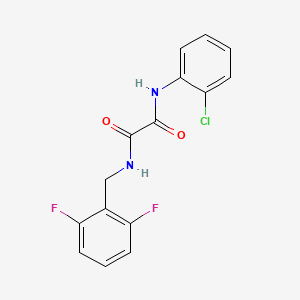
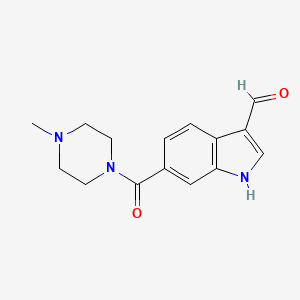
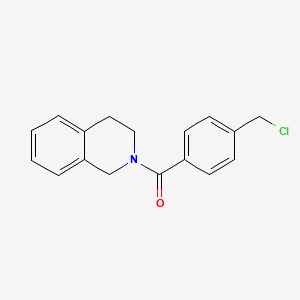
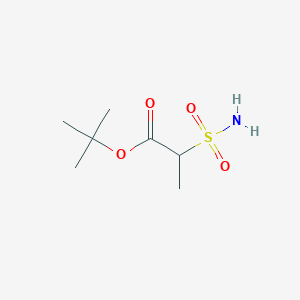

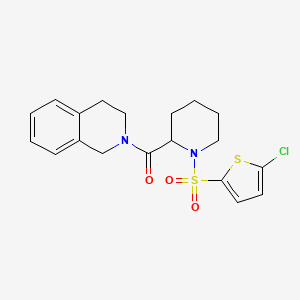
![1-(4-Chlorophenyl)-1'-phenyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2518901.png)
![Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2518903.png)
![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-fluoroquinolin-4-one](/img/structure/B2518904.png)